Tobramycin Sulfate

Descripción

This compound is the sulfate salt of tobramycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius with bactericidal activity. Following active transport into the cell, tobramycin binds irreversibly to a specific aminoglycoside receptor on the bacterial 30S ribosomal subunit and fixes the 30 S-50 S ribosomal complex at the start codon (AUG), interfering with the initiation of protein synthesis. In addition, this agent induces misreading of the mRNA template, which results in 1) detachment of the ribosomal complex and inhibition of protein elongation or 2) incorporation of the incorrect amino acids into the growing polypeptide chain and the production of abnormal or nonfunctional proteins. Altogether, cell permeability is altered and cell death ensues.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and is indicated for infection and has 1 investigational indication. This drug has a black box warning from the FDA.

See also: Tobramycin (has active moiety).

Structure

3D Structure of Parent

Propiedades

Número CAS |

49842-07-1 |

|---|---|

Fórmula molecular |

C36H84N10O38S5 |

Peso molecular |

1425.4 g/mol |

Nombre IUPAC |

bis((2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol);sulfuric acid |

InChI |

InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1 |

Clave InChI |

NZKFUBQRAWPZJP-BXKLGIMVSA-N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canónico |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Números CAS relacionados |

32986-56-4 (Parent) |

Sinónimos |

Brulamycin Nebcin Nebicin Nebramycin Factor 6 Obracin Sulfate, Tobramycin Tobracin Tobramycin Tobramycin Sulfate |

Origen del producto |

United States |

Foundational & Exploratory

Tobramycin Sulfate: An In-depth Technical Guide to its Antibacterial Spectrum and Efficacy

Introduction

Tobramycin sulfate is a potent, broad-spectrum aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1][2][3] It is a critical tool in the management of severe bacterial infections, particularly those caused by aerobic Gram-negative bacilli. This technical guide provides a comprehensive overview of the antibacterial spectrum, efficacy, and underlying mechanisms of this compound, intended for researchers, scientists, and drug development professionals.

Antibacterial Spectrum of this compound

Tobramycin demonstrates bactericidal activity against a wide range of aerobic Gram-negative bacteria.[3][4] It is particularly potent against Pseudomonas aeruginosa.[4][5][6] While it can be effective against some Gram-positive organisms like Staphylococcus aureus, other less toxic antibiotics are often preferred for these infections.[3][4] Tobramycin is generally not effective against most anaerobic bacteria, fungi, viruses, and many Gram-positive bacteria such as Streptococcus pyogenes, Streptococcus pneumoniae, and enterococci.[3][4]

The in vitro activity of tobramycin can be influenced by the culture medium's composition, particularly the concentration of divalent cations like calcium and magnesium, which can inhibit its bactericidal effect.[7][8][9]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | <0.05 - >512 | 1.69 | 7.00 |

| Escherichia coli | 0.5 - 1.56 | - | - |

| Klebsiella spp. | 0.5 - 1.56 | - | - |

| Enterobacter spp. | 0.5 - 1.56 | - | - |

| Proteus spp. (indole-negative) | 0.5 - 1.56 | - | - |

| Serratia spp. | >1.56 | - | - |

| Staphylococcus aureus | <0.20 | - | - |

| Enterococci | >1.56 | - | - |

| Carbapenem-Resistant Enterobacterales (CRE) | - | 16 | >16 |

Data compiled from multiple sources.[1][4][10][11][12][13][14] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Mechanism of Action

The primary mechanism of action for this compound involves the irreversible inhibition of bacterial protein synthesis.[2][4][15][16] As a cationic molecule, it is initially attracted to the negatively charged components of the bacterial outer membrane, leading to membrane disruption and increased permeability.[15] Once inside the cell, tobramycin binds to the 30S ribosomal subunit.[1][15][16] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, resulting in the production of non-functional or truncated proteins.[2][15] The accumulation of these defective proteins ultimately leads to bacterial cell death.[15]

References

- 1. Tobramycin - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. toku-e.com [toku-e.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Studies of Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Studies of Tobramycin, an Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapy of Pseudomonas aeruginosa Infections with Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Susceptibility Testing with Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro susceptibility testing with tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 14. academic.oup.com [academic.oup.com]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. Articles [globalrx.com]

An In-depth Technical Guide to Tobramycin Sulfate: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and key chemical properties of tobramycin sulfate, an aminoglycoside antibiotic widely used in the treatment of bacterial infections. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Molecular Structure

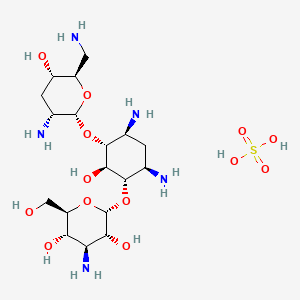

Tobramycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It consists of a central 2-deoxystreptamine ring linked to two amino sugars and a diamino sugar. The sulfate salt of tobramycin is the form commonly used in pharmaceutical preparations.

Chemical Formula: (C₁₈H₃₇N₅O₉)₂ · 5H₂SO₄

Molecular Weight: 1425.4 g/mol [1]

2D Chemical Structure:

(A 2D chemical structure image of this compound would be presented here. For the purpose of this text-based generation, a simplified representation is described below.)

The structure consists of two tobramycin molecules associated with five molecules of sulfuric acid. Each tobramycin molecule is composed of a central deoxystreptamine ring substituted at positions 4 and 6. At position 4, it is linked to a 2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl moiety. At position 6, it is linked to a 3-amino-3-deoxy-α-D-glucopyranosyl moiety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are critical for its formulation, delivery, and biological activity.

| Property | Value | References |

| Molecular Formula | (C₁₈H₃₇N₅O₉)₂ · 5H₂SO₄ | [1] |

| Molecular Weight | 1425.4 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 258°C to 290°C (with decomposition) | [2] |

| Solubility | Freely soluble in water (≥50 mg/mL) | [3] |

| pKa (Strongest Acidic) | ~12.5 | |

| pKa (Strongest Basic) | ~9.7 |

Mechanism of Action: Signaling Pathway

Tobramycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit. The signaling pathway of tobramycin's action can be visualized as follows:

Caption: Mechanism of action of tobramycin leading to bacterial cell death.

The key steps in the mechanism of action are:

-

Active Transport: Tobramycin is actively transported across the bacterial cell membrane into the cytoplasm.[4]

-

Ribosomal Binding: Inside the cell, tobramycin irreversibly binds to the 16S rRNA of the 30S ribosomal subunit.[1][4][5]

-

Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis by preventing the formation of the initiation complex.[4][5][6] It also causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4][5][6]

-

Bactericidal Effect: The culmination of these events, including the production of non-functional or toxic proteins and the disruption of the cell membrane, results in bacterial cell death.[5][6]

Experimental Protocols

Determination of pKa

The pKa values of the amino groups of tobramycin can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11]

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in deuterium oxide (D₂O).

-

Titration: Perform a pH titration by adding small aliquots of a strong acid (e.g., DCl) and a strong base (e.g., NaOD).

-

NMR Spectroscopy: Acquire ¹H and ¹⁵N-¹H Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra at various pH points throughout the titration.

-

Data Analysis: Monitor the chemical shift changes of the protons and nitrogens associated with the amino groups as a function of pH.

-

pKa Calculation: Fit the chemical shift titration data to the Henderson-Hasselbalch equation to determine the pKa value for each amino group.

Determination of Melting Point

The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound powder into an aluminum DSC pan.

-

DSC Analysis: Place the pan in the DSC instrument and heat it at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. An endothermic peak corresponding to the melting point will be observed.

-

TGA Analysis: Place a sample of this compound in the TGA instrument and heat it at a constant rate. TGA measures the weight loss of the sample as a function of temperature, indicating decomposition.

Determination of Solubility

A general procedure for determining the solubility of this compound according to pharmacopeial standards is as follows:

Methodology:

-

Solvent: Use purified water as the solvent.

-

Saturation: Add an excess amount of this compound to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Characterization Workflow

The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and concentration.

Caption: A typical analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of this compound. Due to its lack of a strong UV chromophore, derivatization is often employed to enhance detection.

Experimental Protocol (Example with Pre-column Derivatization):

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Controlled, often around 30°C.

-

-

Derivatization Reagent: o-Phthalaldehyde (OPA) is a common pre-column derivatization reagent that reacts with the primary amino groups of tobramycin to form a highly fluorescent derivative.

-

Detection:

-

Fluorescence Detector: Excitation wavelength around 340 nm and emission wavelength around 455 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a suitable diluent.

-

Mix the sample solution with the OPA reagent and allow the reaction to proceed for a specific time before injection.

-

This guide provides a foundational understanding of the molecular structure and chemical properties of this compound, along with its mechanism of action and analytical methodologies. For further detailed procedures, it is recommended to consult the relevant pharmacopeias and scientific literature.

References

- 1. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US9186817B2 - Method for preparing this compound powder - Google Patents [patents.google.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. What is the mechanism of Tobramycin? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Experimental Determination of the p Ka Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing p Ka-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Tobramycin sulfate ribosomal binding site and protein synthesis inhibition

An In-depth Technical Guide on the Ribosomal Binding of Tobramycin Sulfate and its Mechanism of Protein Synthesis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary Tobramycin is a potent, broad-spectrum aminoglycoside antibiotic that exerts its bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis.[1] This guide provides a detailed examination of the molecular interactions between this compound and its ribosomal binding sites. It elucidates the primary binding target on the 30S ribosomal subunit's 16S rRNA and a secondary site on the 50S subunit. The guide details the consequences of this binding, including codon misreading, inhibition of translocation, and the production of aberrant proteins, which ultimately lead to bacterial cell death.[1][2][3] Quantitative binding and susceptibility data are presented, alongside methodologies for key experimental protocols used to study these interactions. Visual diagrams created using Graphviz are provided to illustrate the key pathways and experimental workflows.

Introduction to this compound

Tobramycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius.[4] Like other aminoglycosides, it is a polycationic molecule at physiological pH, a characteristic crucial for its initial interaction with the negatively charged bacterial cell surface.[5] It is particularly effective against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa, a common pathogen in chronic lung infections, especially in cystic fibrosis patients.[4][6] The bactericidal activity of tobramycin stems from its ability to irreversibly bind to the bacterial ribosome, leading to the disruption of protein synthesis.[4][7]

Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition

The antibacterial effect of tobramycin is a multi-step process that begins with its transport into the bacterial cell and culminates in the catastrophic failure of protein synthesis.

Cellular Uptake

Tobramycin's entry into Gram-negative bacteria involves three phases:

-

Initial Ionic Binding: The polycationic tobramycin molecule electrostatically binds to negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS).[1][5] This interaction displaces divalent cations like Mg²⁺ and Ca²⁺, disrupting membrane integrity and increasing its permeability.[1][5]

-

Energy-Dependent Phase I (EDP-I): Following the initial binding, tobramycin is actively transported across the inner cell membrane into the cytoplasm. This process is dependent on the proton-motive force.[3][5]

-

Energy-Dependent Phase II (EDP-II): Once inside the cell, initial inhibition of protein synthesis leads to the formation of mistranslated, aberrant proteins. These faulty proteins can integrate into the cell membrane, further damaging it and facilitating an accelerated uptake of more tobramycin molecules into the cell.[1][5]

Primary Binding Site: The 30S Ribosomal A-Site

The primary intracellular target for tobramycin is the 30S subunit of the bacterial ribosome.[3][8] It binds with high affinity to a specific region on the 16S ribosomal RNA (rRNA) known as the A-site (aminoacyl-tRNA site), located in helix 44 (h44).[1][9][10]

Key molecular interactions at this site include:

-

Binding Pocket: Tobramycin's rings I and II, a conserved structural feature of 2-deoxystreptamine (2-DOS) aminoglycosides, form the majority of contacts within the A-site.[11]

-

Nucleotide Interaction: The antibiotic specifically interacts with key nucleotides, including A1408, A1492, and A1493 of the 16S rRNA.[9] The binding of tobramycin forces nucleotides A1492 and A1493 to flip out from their stacked position within helix 44.[9][11] This induced conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred.[5][9]

Secondary Binding Site: The 50S Ribosomal Subunit

Recent evidence suggests a secondary, cryptic binding site for aminoglycosides, including tobramycin, on the 50S ribosomal subunit.[5][6] This site is located in helix 69 (H69) of the 23S rRNA.[5][12] Binding to H69 is believed to interfere with the recycling of the ribosome after a round of translation is complete, further disrupting the overall process of protein synthesis.[10][12]

Consequences of Ribosomal Binding

The binding of tobramycin to the ribosome has several downstream effects that are lethal to the bacterium:

-

Inhibition of Initiation: The antibiotic can interfere with the formation of the 70S initiation complex, which consists of the mRNA, the 30S subunit, and the initiator tRNA, thus blocking the start of protein synthesis.[2][4][13]

-

mRNA Codon Misreading: By locking the A-site in a "receptive" conformation, tobramycin promotes the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2][3]

-

Production of Aberrant Proteins: The synthesis of faulty, non-functional, or truncated proteins disrupts essential cellular processes.[2][3] As mentioned, these proteins can also damage the cell membrane, creating a positive feedback loop for antibiotic uptake.[1][5]

-

Inhibition of Translocation: Tobramycin can inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[11][13] This stalls protein synthesis.

Quantitative Analysis of Tobramycin-Ribosome Interaction

The efficacy of tobramycin is rooted in its strong binding affinity for its ribosomal targets and its potent inhibitory effect on bacterial growth.

Table 1: Tobramycin Binding Affinity and Translocation Inhibition Data

This table summarizes key quantitative metrics for tobramycin's interaction with ribosomal components.

| Parameter | RNA Target/Process | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | Unmodified Helix 69 (H69) of 23S rRNA | 0.2 ± 0.2 µM | Escherichia coli | [12] |

| Inhibitory Concentration (IC50) | Ribosomal Translocation | 16 µM | Escherichia coli (Wild-Type Ribosomes) | [11] |

Table 2: In Vitro Susceptibility Data for Tobramycin (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for tobramycin can vary significantly based on the bacterial species, strain, and testing conditions.[14]

| Organism | Strain(s) | MIC Range (µg/mL) | Noteworthy Conditions | Reference(s) |

| Pseudomonas aeruginosa | Clinical Isolates (CF Patients) | ≤64 (Susceptible) to ≥128 (Resistant) | Breakpoints for inhaled tobramycin | [15] |

| Pseudomonas aeruginosa | Clinical Isolates (CF Patients) | Can exceed 1024 | Highly resistant strains | [15] |

| Pseudomonas aeruginosa | Various Isolates | MIC increases under anaerobic conditions | Oxygen deprivation reduces susceptibility | [16][17] |

| Enterobacteriaceae | Various | Similar to gentamicin | - | [14] |

| Staphylococcus aureus | Various | Similar to gentamicin | - | [14] |

Key Experimental Protocols

The characterization of tobramycin's interaction with the ribosome relies on several key biochemical and microbiological techniques.

Determination of Binding Affinity (Isothermal Titration Calorimetry - ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur during the binding of a small molecule (ligand) to a macromolecule (e.g., RNA). This allows for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.

General Protocol:

-

Preparation: A solution of the target RNA (e.g., a synthetic 16S rRNA A-site construct) is placed in the sample cell of the calorimeter. A concentrated solution of tobramycin is loaded into an injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.

-

Equilibration: The system is allowed to reach thermal equilibrium at a constant temperature (e.g., 25°C).[18]

-

Titration: Small, precise aliquots of the tobramycin solution are injected into the RNA solution at set intervals.

-

Data Acquisition: The instrument measures the minute heat changes (exothermic or endothermic) that occur after each injection as the tobramycin binds to the RNA.

-

Analysis: The heat change per injection is integrated and plotted against the molar ratio of tobramycin to RNA. The resulting binding isotherm is then fitted to a binding model to calculate the dissociation constant (Kd).[18]

Analysis of Translocation Inhibition (Toeprinting Assay)

Toeprinting (or reverse transcriptase inhibition) is a method used to map the precise position of a ribosome on an mRNA molecule. It can be adapted to measure the effect of antibiotics on the translocation step of protein synthesis.

General Protocol:

-

Complex Formation: An in vitro translation system is assembled, containing purified ribosomes, a specific mRNA template, and initiation factors.

-

Initiation: The reaction is allowed to proceed to form a stable 70S initiation complex stalled at the start codon.

-

Elongation & Inhibition: Elongation factors (like EF-G) and tRNA are added to induce translocation. This is done in the presence of varying concentrations of tobramycin.

-

Primer Extension: A radiolabeled DNA primer complementary to a downstream sequence on the mRNA is added along with reverse transcriptase. The enzyme synthesizes a cDNA copy of the mRNA until it is physically blocked by the stalled ribosome.

-

Analysis: The resulting cDNA products are separated by denaturing gel electrophoresis. The position of the "toeprint" (the band corresponding to the stalled ribosome) reveals the extent of translocation. A dose-dependent accumulation of ribosomes at a specific position indicates inhibition of translocation by tobramycin. The data can be used to calculate an IC50 value.[11]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antibiotic against a specific bacterial strain.

General Protocol:

-

Preparation: A 96-well microtiter plate is prepared with serial two-fold dilutions of tobramycin in a suitable growth medium (e.g., Mueller-Hinton broth).[19]

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., to a final concentration of ~5 x 10⁵ CFU/mL).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[19]

-

Reading: The MIC is determined as the lowest concentration of tobramycin at which there is no visible turbidity or bacterial growth.[19]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in tobramycin's mechanism of action and its analysis.

Caption: Cellular uptake and ribosomal targeting pathway of tobramycin in Gram-negative bacteria.

References

- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Tobramycin? [synapse.patsnap.com]

- 4. toku-e.com [toku-e.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tobramycin variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Protein Synthesis by Antibiotics [merckmillipore.com]

- 14. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Tobramycin Sulfate: A Technical Guide

This guide provides an in-depth overview of the in vitro pharmacokinetic and pharmacodynamic properties of tobramycin sulfate, tailored for researchers, scientists, and drug development professionals. It covers the core mechanism of action, key pharmacodynamic parameters, and detailed experimental protocols for its evaluation.

In Vitro Pharmacodynamics

Tobramycin is an aminoglycoside antibiotic renowned for its potent bactericidal activity, particularly against Gram-negative pathogens.[1] Its efficacy is characterized by concentration-dependent killing and a significant post-antibiotic effect (PAE).[2] In vitro pharmacodynamics are essential for understanding its antimicrobial profile, predicting efficacy, and establishing susceptibility breakpoints.

Mechanism of Action

Tobramycin's primary mechanism of action is the irreversible inhibition of bacterial protein synthesis.[3] As a cationic molecule, it first interacts with the negatively charged components of the bacterial outer membrane, disrupting its integrity and facilitating its own uptake into the periplasmic space.[1] Once inside the cytoplasm, tobramycin specifically targets the 30S subunit of the bacterial ribosome.[1][4]

The binding to the 16S rRNA component of the 30S subunit interferes with the translation process in several ways:

-

Inhibition of the Initiation Complex: It blocks the proper assembly of the ribosome-mRNA complex, halting the initiation of protein synthesis.[1]

-

mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This results in the production of non-functional or toxic proteins.

-

Premature Termination: It can cause the premature release of the ribosomal complex from the mRNA.[1]

The cumulative effect of these actions is the disruption of essential cellular processes, leading to bacterial cell death.[1]

References

Tobramycin Sulfate in Cystic Fibrosis Biofilm Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the use of tobramycin sulfate in the context of Pseudomonas aeruginosa biofilms, a critical factor in the morbidity and mortality of individuals with cystic fibrosis (CF). We will explore the mechanisms of action, the challenges of biofilm resistance, the effects of sub-inhibitory concentrations, and innovative delivery strategies. This guide consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes to support ongoing research and development efforts in this field.

Introduction: The Challenge of P. aeruginosa Biofilms in Cystic Fibrosis

Cystic fibrosis is a genetic disorder that leads to the production of thick, sticky mucus in the lungs, creating an ideal environment for chronic bacterial infections. Pseudomonas aeruginosa is a primary opportunistic pathogen in this setting, notorious for its ability to form biofilms.[1][2] These structured communities of bacteria are encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA (eDNA), which confers significant protection against host immune responses and antibiotic treatments.[3] Tobramycin, an aminoglycoside antibiotic, is a cornerstone of CF therapy, administered via inhalation to target these lung infections.[2][4] However, the biofilm mode of growth presents a formidable barrier to effective treatment, leading to persistent infections and the emergence of antibiotic resistance.[5][6] Understanding the intricate interactions between tobramycin and P. aeruginosa biofilms is paramount for developing more effective therapeutic strategies.

Mechanism of Action and Biofilm Resistance

Tobramycin primarily functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4] While effective against planktonic (free-swimming) bacteria, its efficacy is dramatically reduced against biofilms.[5]

Several factors contribute to this reduced susceptibility:

-

Limited Penetration: The dense extracellular matrix of the biofilm can limit the diffusion of tobramycin.[7] The antibiotic, being positively charged, avidly binds to negatively charged components of the matrix, such as alginate, a key exopolysaccharide in mucoid strains of P. aeruginosa.[8][9][10] This binding sequesters the antibiotic, preventing it from reaching the deeper layers of the biofilm.[8][9]

-

Physiological Heterogeneity: Bacteria within a biofilm exist in diverse metabolic states. Cells in the deeper, oxygen-limited regions of the biofilm may be metabolically inactive and thus less susceptible to antibiotics that target active processes like protein synthesis.

-

Adaptive Resistance: Exposure to sub-lethal concentrations of tobramycin can induce adaptive resistance mechanisms in P. aeruginosa.[7] This can involve the upregulation of efflux pumps that actively remove the antibiotic from the cell and changes in the cell envelope.[3]

-

Genetic Resistance: While not solely a biofilm-related phenomenon, the high bacterial density within biofilms facilitates horizontal gene transfer, potentially accelerating the spread of resistance genes. One identified genetic determinant of tobramycin resistance is the ndvB locus, which encodes periplasmic glucans that may sequester antibiotics.[1]

The Paradoxical Role of Sub-Inhibitory Concentrations

A growing body of evidence suggests that sub-inhibitory concentrations (sub-MICs) of tobramycin can paradoxically promote biofilm formation.[3][4] This has significant clinical implications, as antibiotic gradients are likely to exist within the lungs of CF patients, with some regions being exposed to sub-MICs.

Several mechanisms have been proposed for this phenomenon:

-

Induction of Cell Envelope Stress Response: Sub-MICs of tobramycin can trigger a cell envelope stress response, mediated by the extracytoplasmic sigma factor SigX.[4][11] This response is associated with changes in membrane fluidity and an increase in biofilm biomass and thickness.[3][11]

-

Increased eDNA Release: Tobramycin can induce the release of extracellular DNA (eDNA), a key structural component of the biofilm matrix.[4]

-

Quorum Sensing Modulation: The Pseudomonas Quinolone Signal (PQS) system, a type of quorum sensing, is implicated in tobramycin-enhanced biofilm formation.[4]

-

Induction of Viable but Non-Culturable (VBNC) State: Low concentrations of tobramycin may contribute to the formation of VBNC cells within the biofilm, which are metabolically dormant and highly tolerant to antibiotics.[12]

The following diagram illustrates the proposed signaling pathway for tobramycin-induced biofilm formation.

Caption: Proposed signaling pathway for sub-MIC tobramycin-induced biofilm formation.

Quantitative Data on Tobramycin Efficacy

The following tables summarize key quantitative data from various studies on the efficacy of tobramycin against P. aeruginosa biofilms.

Table 1: Tobramycin Diffusion and Binding

| Parameter | Commercial Alginate | P. aeruginosa Alginate | Reference |

| Tobramycin Diffusion Coefficient (relative to β-lactams) | ~20% | ~20% | [8][9] |

| Tobramycin Binding (in HEPES buffer) | High | High | [8] |

| Tobramycin Binding (in PBS) | Reduced | Reduced | [8] |

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Tobramycin

| Condition | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Planktonic | PA14 | - | ~10 | [13] |

| Biofilm on Abiotic Surface (PVC) | PA14 | - | 400 | [13] |

| Biofilm on CFBE cells | PA14 | - | >1000 | [13][14] |

| Planktonic | PAO1 | 0.5 | - | [7] |

| Planktonic (with Cy5-tobramycin) | PAO1 | 128 | - | [7] |

Table 3: Effect of Tobramycin on Biofilm Viability and Formation

| Treatment | Biofilm Stage | Effect | Magnitude | Reference |

| Tobramycin (16 mg/L) | Formation | Inhibition | Complete | [15] |

| Tobramycin (256 mg/L) | Pre-formed | Disruption | 4 log10 reduction in CFU | [15] |

| Tobramycin + Deferasirox | Pre-formed | Disruption | ~90% reduction in biomass, 7-log reduction in CFU | [16][17] |

| Tobramycin (1 µg/mL) | 5-hour coculture | Reduced virulence | Significant decrease in cytotoxicity | [18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of tobramycin with P. aeruginosa biofilms.

Biofilm Susceptibility Testing (Calgary Biofilm Device)

This protocol is adapted from methods used for assessing biofilm inhibitory concentrations (BICs).[20]

Objective: To determine the minimum concentration of tobramycin required to inhibit biofilm formation or eradicate a pre-formed biofilm.

Materials:

-

96-well microtiter plates with peg lids (Calgary Biofilm Device)

-

P. aeruginosa isolates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound stock solution

-

Sterile water

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow P. aeruginosa overnight in CAMHB. Dilute the culture to a 0.5 McFarland standard.

-

Biofilm Formation: In a 96-well plate, add 100 µL of the bacterial suspension to each well. Place the peg lid onto the plate and incubate at 37°C for 20 hours to allow biofilm formation on the pegs.

-

Antibiotic Challenge:

-

Prepare serial twofold dilutions of tobramycin in CAMHB in a new 96-well plate (the "challenge plate").

-

Rinse the peg lid with the attached biofilms three times in sterile water to remove planktonic cells.

-

Place the rinsed peg lid onto the challenge plate.

-

Incubate for 18-20 hours at 37°C.

-

-

Assessment of Biofilm Inhibition/Eradication:

-

After incubation, remove the peg lid and rinse it again.

-

Place the peg lid in a new 96-well plate containing fresh CAMHB (the "recovery plate").

-

Sonicate the recovery plate to dislodge the biofilm bacteria from the pegs.

-

Incubate the recovery plate for 6 hours at 37°C.

-

Measure the optical density at 650 nm (OD650) to determine bacterial growth.

-

-

Data Analysis: The BIC is the lowest concentration of tobramycin that results in no significant growth in the recovery plate.

The following diagram outlines the experimental workflow for biofilm susceptibility testing.

Caption: Workflow for biofilm susceptibility testing using the Calgary Biofilm Device.

Co-culture Biofilm Model with CF-Derived Airway Epithelial Cells

This protocol is based on a model for growing P. aeruginosa biofilms on CF bronchial epithelial (CFBE) cells.[14][18][21]

Objective: To study the interaction of tobramycin with P. aeruginosa biofilms in a more clinically relevant environment.

Materials:

-

CFBE41o- cells (homozygous for the ΔF508-CFTR mutation)

-

6-well tissue culture plates

-

Minimal Essential Medium (MEM) supplemented with 0.4% arginine

-

P. aeruginosa PA14

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer for RNA extraction or CFU enumeration

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Grow CFBE cells to confluence in 6-well plates.

-

Infection:

-

Wash the CFBE cell monolayers with PBS.

-

Add fresh MEM with 0.4% arginine.

-

Inoculate each well with P. aeruginosa PA14.

-

Incubate for 9 hours at 37°C with 5% CO2 to allow biofilm formation.

-

-

Tobramycin Treatment:

-

Wash the co-culture biofilms two to three times with PBS to remove planktonic bacteria.

-

Add fresh MEM containing the desired concentration of tobramycin (e.g., 500 µg/mL).

-

Incubate for a specified duration (e.g., 30 minutes for gene expression studies or 24 hours for viability assays).

-

-

Analysis:

-

For CFU Enumeration: Wash the wells with PBS, lyse the cells and bacteria, and perform serial dilutions for plating and colony counting.

-

For Gene Expression Analysis (Microarray or qRT-PCR): Wash the wells with PBS and harvest RNA from the bacteria.[14]

-

The following diagram illustrates the logical relationship between the components of the co-culture model.

Caption: Logical relationships in the co-culture biofilm model.

Novel Delivery Systems and Combination Therapies

The challenges of tobramycin delivery and biofilm resistance have spurred the development of novel therapeutic strategies.

-

Nanoparticle Delivery: Encapsulating tobramycin in nanoparticles, such as those made from alginate and chitosan, can improve its penetration through the thick mucus in CF lungs and protect it from inactivation.[22] Functionalizing these nanoparticles with enzymes like dornase alfa (DNase) can further enhance their efficacy by degrading the eDNA in the biofilm matrix.[22]

-

Combination Therapy:

-

With Iron Chelators: Iron is crucial for P. aeruginosa biofilm development. Combining tobramycin with FDA-approved iron chelators like deferoxamine or deferasirox has been shown to significantly enhance the killing of established biofilms and prevent their formation on CF airway cells.[16][17]

-

With Other Antibiotics: The combination of fosfomycin and tobramycin has demonstrated comparable or superior activity against biofilms compared to tobramycin alone, with the advantage of using a lower tobramycin dose.[15]

-

With Biofilm Dispersal Agents: Compounds that can disperse the biofilm matrix, such as nitric oxide donors, can increase the susceptibility of the constituent bacteria to tobramycin.

-

Conclusion and Future Directions

Tobramycin remains a vital tool in the management of chronic P. aeruginosa infections in cystic fibrosis. However, the formation of biofilms presents a significant challenge to its efficacy. A deeper understanding of the mechanisms of biofilm resistance, the paradoxical effects of sub-inhibitory antibiotic concentrations, and the development of innovative delivery and combination therapies are crucial for improving clinical outcomes. Future research should focus on:

-

Elucidating the complete signaling networks involved in tobramycin-induced biofilm formation.

-

Developing and validating novel biofilm-specific susceptibility testing methods for clinical use.

-

Designing and testing next-generation drug delivery systems that can effectively penetrate the biofilm matrix and deliver high concentrations of tobramycin to the target bacteria.

-

Exploring synergistic combinations of tobramycin with other antimicrobials and anti-biofilm agents to overcome resistance and eradicate persistent infections.

By addressing these key areas, the scientific and medical communities can continue to advance the treatment of P. aeruginosa biofilm infections and improve the quality of life for individuals with cystic fibrosis.

References

- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Tobramycin and Amikacin Delay Adhesion and Microcolony Formation in Pseudomonas aeruginosa Cystic Fibrosis Isolates [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Free and Nanoencapsulated Tobramycin: Effects on Planktonic and Biofilm Forms of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of the Pharmacodynamics for Pseudomonas aeruginosa Biofilm Eradication by Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The extracellular matrix protects Pseudomonas aeruginosa biofilms by limiting the penetration of tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Antibiotic interaction and diffusion through alginate and exopolysaccharide of cystic fibrosis-derived Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Membrane fluidity homeostasis is required for tobramycin-enhanced biofilm in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Tobramycin in the Induction and Maintenance of Viable but Non-Culturable Pseudomonas aeruginosa in an In Vitro Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. In Vitro Analysis of Tobramycin-Treated Pseudomonas aeruginosa Biofilms on Cystic Fibrosis-Derived Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Eradication of Pseudomonas aeruginosa biofilms on cultured airway cells by a fosfomycin/tobramycin antibiotic combination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tobramycin and FDA-Approved Iron Chelators Eliminate Pseudomonas aeruginosa Biofilms on Cystic Fibrosis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 20. Clinically Feasible Biofilm Susceptibility Assay for Isolates of Pseudomonas aeruginosa from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "In Vitro Analysis of Tobramycin-Treated Pseudomonas aeruginosa Biofilm" by Gregory G. Anderson, Sophie Moreau-Marquis et al. [digitalcommons.dartmouth.edu]

- 22. Antimicrobial efficacy of tobramycin polymeric nanoparticles for Pseudomonas aeruginosa infections in cystic fibrosis: formulation, characterisation and functionalisation with dornase alfa (DNase) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Current of Resistance: A Technical Guide to Tobramycin Sulfate Resistance Mechanisms in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, a potent aminoglycoside antibiotic, has long been a cornerstone in the therapeutic arsenal against severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its bactericidal activity stems from its ability to bind to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[3] However, the emergence and spread of bacterial resistance to tobramycin pose a significant threat to its clinical efficacy. Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies to overcome this challenge. This technical guide provides an in-depth exploration of the core mechanisms governing tobramycin resistance in bacteria, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Tobramycin Resistance

Bacteria have evolved three primary strategies to counteract the antimicrobial effects of tobramycin: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the cell.[3][4]

Enzymatic Modification

The most prevalent mechanism of tobramycin resistance involves the enzymatic modification of the antibiotic by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs).[2][5] These enzymes catalyze the transfer of chemical moieties to the tobramycin molecule, sterically hindering its ability to bind to the 16S rRNA within the 30S ribosomal subunit.[6] AMEs are broadly classified into three main families based on the type of modification they catalyze:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the tobramycin molecule.

-

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the tobramycin molecule.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the tobramycin molecule.

The substrate specificity of these enzymes varies, with different AMEs modifying tobramycin at distinct positions. The nomenclature of AMEs reflects the position they modify and the specific enzyme variant (e.g., AAC(6')-Ib).

The presence of AMEs can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of tobramycin required to inhibit bacterial growth. The table below summarizes representative MIC values for bacterial strains expressing different AMEs.

| Enzyme | Bacterial Strain | Tobramycin MIC (µg/mL) | Fold Increase vs. Susceptible | Reference |

| None (Susceptible) | E. coli | 0.5 - 2 | - | [7] |

| None (Susceptible) | P. aeruginosa | 1 | - | [3] |

| AAC(3)-II | E. coli | >128 | >64 | [8] |

| ANT(2")-I | S. marcescens | 100 | >50 | [9] |

| APH(3')-Ie | C. gillenii | 256 | >128 | [9] |

The efficiency with which an AME inactivates tobramycin can be described by its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for tobramycin, while a higher kcat value signifies a faster rate of modification.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| AAC(3)-IV | 1.1 ± 0.1 | 1.8 ± 0.1 | 1.6 x 10⁶ | [10] |

| APH(2")-IVa | <1.0 - 3.3 | 0.15 - 1.8 | 1.5 x 10³ - 1.2 x 10⁶ | [11] |

| Gentamicin Acetyltransferase I | 1.6 | - | - | [12] |

Note: Kinetic parameters can vary depending on the experimental conditions.

Target Site Modification

Another potent mechanism of tobramycin resistance involves the modification of its target, the 16S rRNA within the 30S ribosomal subunit. This is primarily achieved through the enzymatic methylation of specific nucleotides in the A-site, the binding pocket for tobramycin.[13]

A key family of enzymes responsible for this modification are the 16S rRNA methyltransferases (RMTases). These enzymes, such as ArmA and RmtB, catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to specific nucleotides, most commonly G1405 or A1408, within the 16S rRNA.[13] This methylation event sterically hinders the binding of tobramycin and other aminoglycosides, leading to high-level resistance.

The presence of 16S rRNA methyltransferases confers high-level resistance to a broad range of aminoglycosides, including tobramycin.

| Resistance Mechanism | Bacterial Strain | Tobramycin MIC (µg/mL) | Reference |

| None (Susceptible) | Enterobacteriaceae | ≤4 | [7] |

| 16S rRNA Methylase Positive | Enterobacteriaceae | ≥128 | [7] |

Efflux Pumps

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can reduce the intracellular concentration of tobramycin to sub-inhibitory levels, thereby contributing to resistance.

In P. aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a crucial role in tobramycin resistance. The most significant of these is the MexXY-OprM system.[9] The expression of the mexXY operon is inducible by the presence of ribosome-targeting antibiotics, including tobramycin.[5] Mutations in the regulatory gene mexZ can lead to constitutive overexpression of the MexXY-OprM pump, resulting in decreased susceptibility to tobramycin.

Overexpression of the MexXY-OprM efflux pump typically leads to a moderate increase in the MIC of tobramycin.

| Genotype/Phenotype | Bacterial Strain | Tobramycin MIC (µg/mL) | Fold Increase vs. Wild Type | Reference |

| Wild Type | P. aeruginosa PAO1 | 1 | - | [3] |

| High mexY expression | P. aeruginosa (clinical isolates) | 2 | 2 | [5] |

| mexZ deletion | P. aeruginosa PAO1 | 2 | 2 | |

| mexXY deletion | P. aeruginosa PAO1 | 0.5 | -0.5 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate tobramycin resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the minimum concentration of tobramycin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tobramycin sulfate stock solution (of known concentration)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Tobramycin Dilutions: Perform serial two-fold dilutions of the tobramycin stock solution in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL). Typically, 50 µL of CAMHB is added to each well, followed by 50 µL of the tobramycin solution, which is then serially diluted.

-

Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the tobramycin dilutions and to a growth control well (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of tobramycin at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density using a microplate reader.

Assay for Aminoglycoside-Modifying Enzyme (AME) Activity

Objective: To detect the presence and activity of AMEs in a bacterial lysate.

Materials:

-

Bacterial cell lysate

-

Tobramycin solution

-

Acetyl-CoA (for AAC activity) or ATP (for APH and ANT activity)

-

Reaction buffer (specific to the enzyme being assayed)

-

Method for detecting the modified product (e.g., thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or a coupled enzymatic assay)

Procedure (General Principle):

-

Enzyme Reaction: Incubate the bacterial lysate with tobramycin and the appropriate co-substrate (acetyl-CoA or ATP) in the reaction buffer for a specific time and temperature.

-

Reaction Termination: Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Product Detection: Analyze the reaction mixture to detect the modified tobramycin.

-

TLC/HPLC: Separate the reaction components and identify the modified tobramycin based on its altered retention time or migration compared to unmodified tobramycin.

-

Coupled Enzymatic Assay: Use a secondary enzyme system that produces a detectable signal (e.g., colorimetric or fluorescent) in response to a product of the AME reaction (e.g., ADP or Coenzyme A). The rate of signal generation is proportional to the AME activity.

-

16S rRNA Gene Sequencing for Detection of Resistance Mutations

Objective: To identify mutations in the 16S rRNA gene, particularly in the A-site, that are associated with tobramycin resistance.

Materials:

-

Genomic DNA extracted from the bacterial isolate

-

PCR primers flanking the 16S rRNA gene region of interest (e.g., the region containing nucleotides 1405 and 1408)

-

PCR reagents (DNA polymerase, dNTPs, buffer)

-

Thermocycler

-

DNA sequencing reagents and equipment (e.g., Sanger sequencing or next-generation sequencing platform)

-

Sequence analysis software

Procedure:

-

PCR Amplification: Amplify the target region of the 16S rRNA gene from the extracted genomic DNA using the specific PCR primers.

-

PCR Product Purification: Purify the PCR product to remove primers and other reaction components.

-

DNA Sequencing: Sequence the purified PCR product using a suitable sequencing method.

-

Sequence Analysis: Align the obtained sequence with a reference 16S rRNA gene sequence from a susceptible bacterial strain to identify any nucleotide substitutions, insertions, or deletions, particularly at positions known to be involved in tobramycin binding and resistance.

Efflux Pump Inhibition Assay

Objective: To determine the contribution of efflux pumps to tobramycin resistance by measuring the change in tobramycin MIC in the presence of an efflux pump inhibitor (EPI).

Materials:

-

Same materials as for the MIC determination by broth microdilution

-

Efflux pump inhibitor (EPI) stock solution (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN))

Procedure:

-

Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone for the bacterial isolate to identify a sub-inhibitory concentration that does not affect bacterial growth on its own.

-

Perform MIC Assay with EPI: Perform the tobramycin MIC assay as described above, but with the addition of the sub-inhibitory concentration of the EPI to all wells (except the sterility and growth controls without EPI).

-

Compare MICs: Compare the tobramycin MIC obtained in the presence of the EPI to the MIC obtained in its absence. A significant reduction (typically a four-fold or greater decrease) in the tobramycin MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance phenotype.

Visualizations

Signaling Pathway: Regulation of the MexXY-OprM Efflux Pump

Caption: Regulation of the MexXY-OprM efflux pump in P. aeruginosa.

Experimental Workflow: AME Activity Assay

Caption: General workflow for an AME activity assay.

Logical Relationship: 16S rRNA Methylation and Resistance

Caption: Mechanism of tobramycin resistance via 16S rRNA methylation.

Conclusion

Bacterial resistance to tobramycin is a multifaceted problem driven by enzymatic inactivation, target site modification, and active drug efflux. A thorough understanding of these mechanisms is critical for the development of effective countermeasures. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of aminoglycoside resistance. By employing these methodologies, the scientific community can better characterize resistant strains, screen for novel inhibitors of resistance mechanisms, and ultimately design next-generation therapeutics that can circumvent these formidable bacterial defenses.

References

- 1. journals.asm.org [journals.asm.org]

- 2. aminoglycoside antibiotic tobramycin: Topics by Science.gov [science.gov]

- 3. Structural and Molecular Basis for Resistance to Aminoglycoside Antibiotics by the Adenylyltransferase ANT(2″)-Ia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the ANT(2″)-Ia Resistance Enzyme and Rescue of Aminoglycoside Antibiotic Activity by Synthetic α-Hydroxytropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aminoglycosides [rxkinetics.com]

- 8. med.stanford.edu [med.stanford.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tobramycin Sulfate in the Disruption of Bacterial Cell Membranes: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the mechanisms by which tobramycin sulfate, a potent aminoglycoside antibiotic, disrupts the integrity of bacterial cell membranes. Tobramycin employs a multifaceted strategy that begins with electrostatic interactions leading to membrane destabilization and culminates in a lethal feedback loop involving the production of aberrant proteins. This document details the molecular interactions, summarizes key quantitative efficacy data, provides detailed experimental protocols for assessing membrane disruption, and uses visualizations to elucidate complex pathways and workflows. The information presented is intended to support research and development efforts in the field of antimicrobial agents.

Core Mechanism of Bacterial Membrane Disruption

Tobramycin's bactericidal activity is not solely reliant on the inhibition of protein synthesis but is initiated by a direct and disruptive interaction with the bacterial cell envelope. This process can be understood as a multi-stage mechanism involving both immediate and delayed effects that synergistically lead to cell death.[1]

Initial Electrostatic Interaction and Outer Membrane Permeabilization

As a polycationic molecule at physiological pH, tobramycin is electrostatically attracted to the anionic components of the bacterial cell envelope.[1][2]

-

In Gram-negative bacteria: Tobramycin binds to the lipopolysaccharide (LPS) molecules in the outer membrane. This interaction competitively displaces essential divalent cations (Mg²⁺ and Ca²⁺) that bridge and stabilize adjacent LPS molecules.[1][3] The loss of these cations disrupts the structural integrity of the outer membrane, creating transient pores and increasing its permeability.[2][3] This initial breach is often referred to as "self-promoted uptake," as the antibiotic facilitates its own passage across this primary barrier.[3]

-

In Gram-positive bacteria: A similar electrostatic binding occurs with negatively charged teichoic acids and phospholipids within the cell wall and membrane.[1]

Energy-Dependent Transport Across the Cytoplasmic Membrane

Once tobramycin crosses the outer membrane (in Gram-negative bacteria), its entry into the cytoplasm is an active process, occurring in two distinct phases:

-

Energy-Dependent Phase I (EDP-I): This phase is critically dependent on the bacterial cell's electrochemical gradient, specifically the proton-motive force.[1][4] The electrical potential across the cytoplasmic membrane drives the translocation of the positively charged tobramycin molecule into the cell's interior.[4]

-

Energy-Dependent Phase II (EDP-II): This phase is a consequence of tobramycin's intracellular action. After binding to ribosomes and producing mistranslated proteins, these aberrant polypeptides integrate into the cell membrane, creating further damage and channels. This enhanced disruption allows for an accelerated influx of more tobramycin molecules, creating a lethal positive feedback loop.[1]

The Ribosomal Feedback Loop and Cytoplasmic Membrane Destabilization

The primary intracellular target of tobramycin is the 30S ribosomal subunit.[2][5] Its binding to the 16S rRNA near the A-site interferes with the translation process, leading to two major outcomes: the inhibition of protein synthesis and the production of mistranslated, non-functional, or toxic proteins.[1][5][6]

These aberrant proteins play a direct role in membrane disruption. When inserted into the cytoplasmic membrane, they compromise its barrier function, leading to:

-

Loss of Membrane Potential: The formation of pores and channels by faulty proteins dissipates the proton-motive force, a process known as depolarization.

-

Ion Leakage: The compromised membrane allows for the uncontrolled leakage of essential ions, such as K⁺, and other small molecules from the cytoplasm.

-

Accelerated Antibiotic Uptake: As described in EDP-II, the damaged membrane becomes more permeable to tobramycin, amplifying its lethal effect.[1]

This dual-action model, combining direct membrane disruption with the delayed effects of protein synthesis inhibition, explains tobramycin's potent and rapid bactericidal activity.[1]

Quantitative Analysis of Tobramycin's Efficacy

The effectiveness of tobramycin's membrane-disrupting activity is reflected in its potent bactericidal and inhibitory concentrations against a range of pathogens, particularly Gram-negative bacteria like Pseudomonas aeruginosa.

Table: Minimum Inhibitory Concentrations (MIC) of Tobramycin

The following table summarizes the MIC values for tobramycin against various clinically relevant bacterial strains. MIC is a key measure of an antibiotic's potency.

| Bacterial Species | Strain Type / Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Pseudomonas aeruginosa | General Strains | <0.25 – >512 | - | - | [6] |

| Pseudomonas aeruginosa | 1,240 CF Isolates | - | 1 | 8 | [7] |

| Staphylococcus aureus | 152 Strains (Total) | - | ≤0.1 | ≤0.1 | [8] |

| Escherichia coli | 152 Strains (Total) | - | ≤0.8 | ≤0.8 | [8] |

| Klebsiella pneumoniae | 152 Strains (Total) | - | ≤0.8 | ≤0.8 | [8] |

| Enterobacter spp. | 152 Strains (Total) | - | ≤0.8 | - | [8] |

| Proteus mirabilis | 152 Strains (Total) | - | >0.8 | >0.8 | [8] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Impact on Outer Membrane Vesicles (OMVs)

Sub-inhibitory concentrations of tobramycin have been shown to alter the protein composition of outer membrane vesicles (OMVs) secreted by P. aeruginosa. This demonstrates an effect beyond simple membrane lysis. Specifically, tobramycin treatment reduces the abundance of several key virulence-related proteins within these vesicles, including the alkaline protease AprA and proteins from the Alp operon (AlpA, AlpD, AlpE).[9][10] This suggests that tobramycin can diminish the pathogenic potential of bacteria by altering the cargo of these important intercellular communication and virulence delivery systems.[9]

Experimental Protocols for Assessing Membrane Disruption

Investigating the interaction of tobramycin with bacterial membranes requires specific in-vitro assays. The following are detailed protocols for key experiments.

Protocol: Measurement of Bacterial Membrane Potential Depolarization

This protocol uses the voltage-sensitive fluorescent dye 3,3’-dipropylthiadicarbocyanine iodide [DiSC₃(5)] to monitor changes in the cytoplasmic membrane potential.[11][12] In energized cells with a negative-inside membrane potential, the cationic dye is quenched within the cell. Upon depolarization, the dye is released into the medium, resulting in an increase in fluorescence.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

-

DiSC₃(5) stock solution (1 mM in DMSO)

-

This compound solution of known concentration

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (5 mM in DMSO) as a positive control for depolarization

-

Fluorometer or microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

Methodology:

-

Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation (e.g., 5000 x g for 10 min).

-

Wash the cell pellet twice with the assay buffer.

-

Resuspend the cells in the assay buffer to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM.

-

Incubate the suspension in the dark at room temperature with gentle shaking for 15-30 minutes to allow for dye uptake and fluorescence quenching.

-

Fluorescence Measurement:

-

Transfer the cell suspension to a cuvette or a 96-well microplate.

-

Place it in the fluorometer and record the baseline fluorescence until a stable signal is achieved.

-

-

Compound Addition: Add this compound to the desired final concentration and immediately resume fluorescence recording.

-

Positive Control: In a separate sample, add CCCP to a final concentration of 5-10 µM to induce complete depolarization and record the maximal fluorescence signal.

-

Data Analysis: Monitor the increase in fluorescence intensity over time after the addition of tobramycin. The rate and magnitude of the fluorescence increase are indicative of the extent and speed of membrane depolarization.

Protocol: Assessment of Outer Membrane Integrity via Nucleic Acid Release

This method quantifies the loss of membrane integrity by measuring the leakage of intracellular materials, specifically nucleic acids, which absorb light at 260 nm.[13]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

This compound solution of known concentration

-

Spectrophotometer or UV-transparent microplate reader

Methodology:

-

Cell Preparation: Harvest and wash bacterial cells as described in protocol 4.1.

-

Resuspend the cells in PBS to a final OD₆₀₀ of approximately 0.5.

-

Treatment: Add this compound to the cell suspension at various concentrations. An untreated sample serves as the negative control.

-

Incubate the samples at 37°C for a defined period (e.g., 1-2 hours).

-

Sample Collection: Pellet the cells by centrifugation (e.g., 10,000 x g for 5 min).

-

Measurement: Carefully collect the supernatant, which contains materials that have leaked from the cells.

-

Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using the spectrophotometer. Use PBS as the blank.

-

Data Analysis: An increase in the A₂₆₀ value of treated samples compared to the untreated control indicates the release of nucleic acids and thus a compromised cell membrane.

Visualizing Mechanisms and Workflows

Diagram: Tobramycin's Dual-Action Mechanism on the Bacterial Cell

Caption: Flowchart of tobramycin's dual mechanism against Gram-negative bacteria.

Diagram: Experimental Workflow for Membrane Potential Assay

Caption: Workflow for assessing membrane depolarization using a voltage-sensitive dye.

Conclusion

This compound's role in disrupting bacterial cell membranes is a complex and highly effective process that extends far beyond its classical function as a protein synthesis inhibitor. The initial electrostatic interaction with the outer membrane of Gram-negative bacteria initiates a cascade of events, including membrane destabilization, energy-dependent uptake, and a potent feedback loop driven by the production of mistranslated proteins. This dual-action mechanism underscores its efficacy, particularly against challenging pathogens like P. aeruginosa. The experimental protocols and quantitative data provided herein offer a framework for researchers and drug developers to further investigate and leverage these membrane-disrupting properties for the development of novel antimicrobial strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Tobramycin uptake in Escherichia coli is driven by either electrical potential or ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tobramycin? [synapse.patsnap.com]

- 6. Tobramycin - Wikipedia [en.wikipedia.org]

- 7. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Evaluation of Tobramycin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tobramycin reduces key virulence determinants in the proteome of Pseudomonas aeruginosa outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early-Stage Discovery of Tobramycin Sulfate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, an aminoglycoside antibiotic isolated from Streptomyces tenebrarius, is a potent bactericidal agent, particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2] Its clinical utility, however, is hampered by the rise of antibiotic resistance and the risk of ototoxicity and nephrotoxicity.[1][3] This has spurred research into the development of novel tobramycin derivatives with improved efficacy against resistant strains and a better safety profile. This technical guide provides a comprehensive overview of the core methodologies and key findings in the early-stage discovery of tobramycin sulfate derivatives, with a focus on 6”-modified analogues.

Rationale for Modification

The 6”-hydroxyl group of tobramycin is a primary target for modification as it is not essential for antibacterial activity but can be a site for enzymatic inactivation by bacteria.[2] Modifications at this position with various functional groups, such as aminoalkylamines or guanidinoalkylamines, aim to overcome resistance mechanisms and potentially reduce toxicity.[1][3]

Experimental Protocols

Synthesis of 6”-Modified Tobramycin Derivatives

A common synthetic strategy for modifying the 6”-position of tobramycin involves a multi-step process. The following is a generalized protocol for the synthesis of 6”-deoxy-6”-aminoalkyl tobramycin derivatives.

Step 1: Protection of Amino Groups The five amino groups of this compound are first protected to ensure selective modification of the hydroxyl groups. A common protecting group is benzyloxycarbonyl (Cbz).

-

Reagents: this compound, sodium carbonate (Na₂CO₃), benzyl chloroformate (Cbz-Cl), acetone, water, 1 M hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound and Na₂CO₃ in water.

-

Cool the solution to 0°C.

-

Add a solution of Cbz-Cl in acetone dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the resulting precipitate, wash with 1 M HCl and water, and dry to yield penta-N-Cbz-tobramycin.

-

Step 2: Activation of the 6”-Hydroxyl Group The primary 6”-hydroxyl group is activated by converting it into a good leaving group, typically a tosylate or mesylate.

-

Reagents: Penta-N-Cbz-tobramycin, pyridine, p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl).

-

Procedure:

-

Dissolve penta-N-Cbz-tobramycin in pyridine.

-

Cool the solution to 0°C.

-

Add Ts-Cl or Ms-Cl and stir at 0°C for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the product by column chromatography.

-

Step 3: Nucleophilic Substitution with an Aminoalkylamine The activated 6”-position is then displaced by a suitable aminoalkylamine.

-

Reagents: 6”-O-tosyl/mesyl-penta-N-Cbz-tobramycin, desired aminoalkylamine (e.g., ethylenediamine), dimethylformamide (DMF).

-

Procedure:

-

Dissolve the activated tobramycin derivative in DMF.

-

Add an excess of the aminoalkylamine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80°C) for several hours to overnight.

-

Remove the solvent under reduced pressure and purify the product.

-

Step 4: Deprotection of Amino Groups The Cbz protecting groups are removed to yield the final tobramycin derivative.

-

Reagents: The product from Step 3, palladium on carbon (Pd/C), methanol, acetic acid.

-

Procedure:

-

Dissolve the protected derivative in methanol containing a catalytic amount of acetic acid.

-

Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere for several hours to overnight.

-

Filter the catalyst and concentrate the filtrate to obtain the final product.

-

Characterization of Tobramycin Derivatives

The structure and purity of the synthesized derivatives are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the derivatives. Complete assignments can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the synthesized compounds. LC-MS/MS can be employed for further structural elucidation and purity assessment.[5][6][7][8][9]

In Vitro Antibacterial Activity Assessment

The antibacterial efficacy of the tobramycin derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC).

-

Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial strains (e.g., P. aeruginosa, E. coli, S. aureus), tobramycin and its derivatives.

-

Procedure (Broth Microdilution):

-

Prepare a serial two-fold dilution of each compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria without antibiotic) and negative (broth only) controls.

-